2-(2-Furyl)-1,3-di-m-tolylimidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Furyl)-1,3-di-m-tolylimidazolidine is an organic compound that belongs to the class of imidazolidines It features a furan ring and two m-tolyl groups attached to an imidazolidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furyl)-1,3-di-m-tolylimidazolidine typically involves the reaction of 2-furylamine with m-tolyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous flow systems for chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(2-Furyl)-1,3-di-m-tolylimidazolidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imidazolidine ring can be reduced to form corresponding amines.
Substitution: The m-tolyl groups can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated derivatives of the m-tolyl groups
Scientific Research Applications
2-(2-Furyl)-1,3-di-m-tolylimidazolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(2-Furyl)-1,3-di-m-tolylimidazolidine involves its interaction with specific molecular targets. The furan ring and imidazolidine core can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Furfural: An aldehyde derivative of furan, used in the production of resins and as a solvent.
2-Furylcarbinol: A furan derivative used in organic synthesis.
5-Hydroxymethylfurfural: A furan derivative with applications in the production of biofuels and chemicals .
Uniqueness
2-(2-Furyl)-1,3-di-m-tolylimidazolidine is unique due to its imidazolidine core, which imparts distinct chemical properties compared to other furan derivatives. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H22N2O |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-(furan-2-yl)-1,3-bis(3-methylphenyl)imidazolidine |
InChI |
InChI=1S/C21H22N2O/c1-16-6-3-8-18(14-16)22-11-12-23(19-9-4-7-17(2)15-19)21(22)20-10-5-13-24-20/h3-10,13-15,21H,11-12H2,1-2H3 |
InChI Key |
RNHXHUVNPHSNCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(C2C3=CC=CO3)C4=CC=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.